molecular formula C7H5BF2O3 B13581235 (3,6-Difluoro-2-formylphenyl)boronic acid

(3,6-Difluoro-2-formylphenyl)boronic acid

Cat. No.: B13581235
M. Wt: 185.92 g/mol
InChI Key: GQDUCXZHADKSPR-UHFFFAOYSA-N
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Description

(3,6-Difluoro-2-formylphenyl)boronic acid is a fluorinated boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Chemical Reactions Analysis

(3,6-Difluoro-2-formylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Major products formed from these reactions include biaryl compounds and other complex organic molecules .

Mechanism of Action

The mechanism of action of (3,6-Difluoro-2-formylphenyl)boronic acid involves its ability to act as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The fluorine atoms enhance the compound’s acidity and reactivity, allowing it to participate in a wide range of chemical reactions .

Properties

Molecular Formula

C7H5BF2O3

Molecular Weight

185.92 g/mol

IUPAC Name

(3,6-difluoro-2-formylphenyl)boronic acid

InChI

InChI=1S/C7H5BF2O3/c9-5-1-2-6(10)7(8(12)13)4(5)3-11/h1-3,12-13H

InChI Key

GQDUCXZHADKSPR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1C=O)F)F)(O)O

Origin of Product

United States

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